molecular formula C14H14O4 B3034166 2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione CAS No. 141738-19-4

2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione

Cat. No.: B3034166
CAS No.: 141738-19-4
M. Wt: 246.26 g/mol
InChI Key: JIRLXJKIGBXSGP-UHFFFAOYSA-N
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Description

2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione is a spiro compound characterized by its unique structure, which includes a spiro junction between a 1,3-dihydroindene and a 1,3-dioxane ring

Preparation Methods

The synthesis of 2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione typically involves the formation of the spiro junction through cyclization reactions. One common synthetic route involves the reaction of a suitable indene derivative with a dioxane precursor under acidic or basic conditions to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indene or dioxane rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione can be compared with other spiro compounds, such as:

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the size and type of rings involved.

    Spiro[1,3-dioxane-2,5’-pentalene] derivatives: These compounds share the dioxane ring but have different spiro junctions and additional ring systems.

    Indole derivatives: While not spiro compounds, indole derivatives share some structural features and are used in similar research applications.

The uniqueness of 2’,2’-Dimethylspiro[1,3-dihydroindene-2,5’-1,3-dioxane]-4’,6’-dione lies in its specific spiro junction and the combination of indene and dioxane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2',2'-dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-13(2)17-11(15)14(12(16)18-13)7-9-5-3-4-6-10(9)8-14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRLXJKIGBXSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CC3=CC=CC=C3C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
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2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione
Reactant of Route 6
2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione

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